Betaine monohydrate

Vue d'ensemble

Description

Betaine monohydrate, also known as (Carboxymethyl)trimethylammonium hydroxide or trimethylglycine hydroxide, is a naturally occurring substance found in animals, plants, and microorganisms . It is a zwitterionic quaternary ammonium compound and is one of the main constituents of several food items like wheat, shellfish, spinach, and sugar beets . It is a methyl derivative of glycine and has a molecular mass of 135.16 .

Synthesis Analysis

Betaine is synthesized in microorganisms through different metabolic pathways for the biosynthesis and catabolism of betaine . It is also synthesized endogenously through the metabolism of choline . In plants, betaine is synthesized in chloroplasts via a two-step oxidation of choline .Molecular Structure Analysis

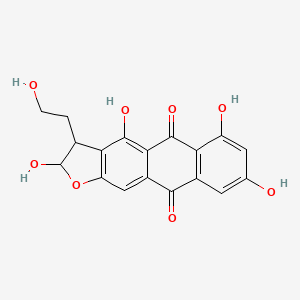

Betaine is a trimethylated derivative of the amino acid glycine. It has a positively charged tri-methylammonium group and a negatively charged carboxyl group .Chemical Reactions Analysis

Betaine plays a pivotal role in numerous pathways, including the methionine cycle, due to its ability to donate a methyl group . It also participates in the methionine cycle where it donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine .Physical And Chemical Properties Analysis

Betaine monohydrate is a powder or crystal that is soluble in water (50 mg/mL), yielding a clear, colorless solution . It is also soluble in methanol (55 g/100 g) and ethanol (8.7 g/100 g) . The physicochemical properties of betaine monohydrate depend on the hydrogen bonding interactions between betaine, water, and acid molecules .Applications De Recherche Scientifique

Functional Ingredient in Foods

Betaine is a non-essential amino acid with proven functional properties and underutilized potential . It is commonly found in dietary sources such as beets, spinach, and whole grains . Due to its health benefits, betaine has gained popularity as an ingredient in novel and functional foods .

Regulation of Homocysteine Levels

One of the main roles of betaine is to help regulate homocysteine levels in the blood . High levels of homocysteine can lead to heart disease and stroke. Therefore, betaine’s role in regulating these levels is crucial for cardiovascular health .

Stabilization of Proteins and DNA Structure

Betaine contributes to the stabilization of proteins as well as DNA structure, indirectly, through its direct interactions with water molecules close to the hydration shell of proteins and DNA .

Use in Polymerase Chain Reaction (PCR)

Betaine has found application in the polymerase chain reaction (PCR). It enhances DNA amplification by diminishing the formation of secondary structure in GC-rich DNA regions . A protocol for the production of long-chain cDNAs that uses betaine and trehalose has been published .

Pharmaceutical Applications

Natural betaine has superior functional properties compared to its synthetic analogue, and its use is preferred by the pharmaceutical industry . It is used in various pharmaceutical formulations due to its health-promoting attributes .

Cosmetic Applications

Betaine is also used in the cosmetic industry due to its superior functional properties . It is used in various skincare and haircare products due to its moisturizing and conditioning properties .

Healthcare Industry

The healthcare industry also prefers the use of natural betaine due to its superior functional properties . It is used in various healthcare products due to its health-promoting attributes .

Cancer Research

Betaine monohydrate has been used to study its effects on the growth of A549 lung cancer both in vitro and in vivo . This suggests that betaine could have potential applications in cancer research .

Mécanisme D'action

- BHMT transfers a methyl group from betaine to homocysteine, converting homocysteine back into methionine and producing dimethylglycine (DMG) in the process .

- By remethylating homocysteine, betaine prevents its accumulation and promotes health outcomes in patients with homocystinuria .

- Additionally, betaine indirectly stabilizes proteins and DNA structures by interacting with water molecules near their hydration shells .

- It provides methyl groups for the conversion of homocysteine to methionine, which is essential for various cellular processes .

- Betaine is naturally occurring and ingested through diet, but dietary levels are insufficient to treat homocystinuria .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Orientations Futures

Betaine has great potential for broad applications in microbial biotechnology due to its biocompatibility, C/N ratio, abundance, and comprehensive metabolic information . It has been shown to improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12 .

Propriétés

IUPAC Name |

2-(trimethylazaniumyl)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZRLXNBGZBREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049421 | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Acros Organics MSDS] | |

| Record name | Betaine monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Betaine monohydrate | |

CAS RN |

590-47-6 | |

| Record name | Betaine monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU0ITR2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Betaine monohydrate acts as a methyl donor by donating a methyl group (CH3) to other molecules in biological systems. This process, crucial for various metabolic reactions, primarily occurs through the conversion of homocysteine to methionine. [, ]

A: Betaine monohydrate plays a role in increasing SAMe levels. SAMe, crucial for methylation reactions, is synthesized from methionine. By promoting methionine production, betaine indirectly impacts SAMe availability. [, ]

A: The molecular formula is C5H13NO4, and the molecular weight is 155.15 g/mol. [, ]

A: Yes, researchers utilize various spectroscopic techniques like FTIR, NMR, and Raman spectroscopy to characterize betaine monohydrate. These methods provide valuable information about its structure and molecular vibrations. [, ]

A: Betaine monohydrate, combined with carboxylic acids, forms Deep Eutectic Solvents (DES). These DES exhibit potential in deacidifying oils like palm oil and rice bran oil, offering an alternative to traditional methods. [, , , ]

A: Betaine monohydrate exhibits hygroscopicity, meaning it readily absorbs moisture from the environment. This property necessitates careful storage and handling to maintain its stability and prevent conversion to the anhydrous form. [, ]

A: Annealing anhydrous betaine, a heat treatment process, can decelerate its transition to the monohydrate form. This effect is attributed to an increase in the degree of crystallinity, making it less prone to water absorption. []

A: While betaine monohydrate itself might not be a catalyst, its role in forming deep eutectic solvents (DES) with carboxylic acids is significant. These DES act as green solvents in various chemical reactions, including extraction and synthesis. [, ]

A: Computational methods like DFT (Density Functional Theory) are employed to investigate interactions between betaine monohydrate and other molecules, such as glycerol and palmitic acid. These studies provide insights into hydrogen bonding, energy profiles, and structural characteristics. [, ]

A: While specific SAR studies on betaine monohydrate's methyl-donating ability are limited within these research papers, it's a relevant aspect. Modifications to the structure, particularly around the carboxyl and trimethylammonium groups, could influence its interactions and activity. [, , ]

A: Formulating betaine monohydrate with excipients that minimize moisture absorption is crucial. Techniques like microencapsulation or the use of moisture-protective packaging can enhance its stability. [, , ]

A: While specific regulations might vary, it's essential to follow general SHE guidelines for handling chemicals. Information about safe handling, storage, and disposal should be obtained from relevant safety data sheets (SDS). [, ]

A: While these papers primarily focus on chemical and material properties, understanding its PK/PD is relevant. Betaine is readily absorbed in the upper gastrointestinal tract, and its distribution is widespread, crossing the blood-brain barrier. [, ]

A: Research shows potential benefits in addressing peripheral neuropathy associated with methylenetetrahydrofolate reductase deficiency. Betaine monohydrate supplementation increased SAMe levels in the cerebrospinal fluid, contributing to symptom improvement. [, , ]

A: While these research papers do not extensively cover these specific aspects for betaine monohydrate, they represent relevant areas for future investigation, especially for its potential use in drug delivery systems and other biomedical applications. [, ]

A: Alternatives depend on the specific application. For instance, in animal nutrition, choline chloride is a common substitute for betaine monohydrate as a methyl donor. [, ]

A: Specific waste management procedures depend on the application and local regulations. Being a naturally occurring compound, it generally poses fewer environmental risks compared to synthetic chemicals. [, ]

A: Access to analytical instruments like NMR, FTIR, and computational resources like software for molecular modeling and simulations are essential for continued research on betaine monohydrate. [, , ]

A: Betaine's discovery and initial research date back to the 19th century, with its isolation from sugar beets. Over time, its role as a methyl donor and osmoprotectant has gained significant attention, leading to various applications in different fields. [, ]

A: Betaine monohydrate research benefits from collaborations across disciplines like chemistry, biology, material science, and pharmaceutical sciences. These synergies foster a comprehensive understanding of its properties and potential applications. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

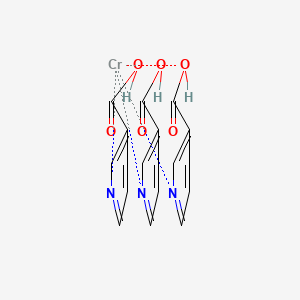

![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)

![Calixresorc[6]arene](/img/structure/B1263265.png)

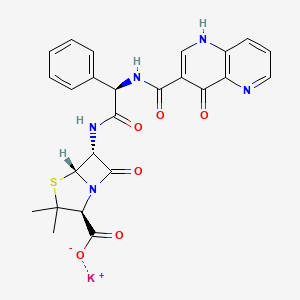

![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)

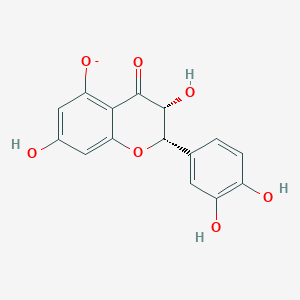

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)

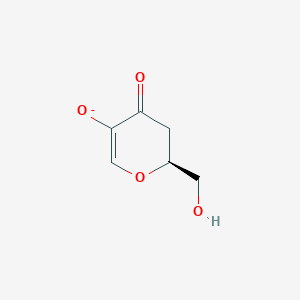

![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)